4-[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]-6-pyrazol-1-ylpyrimidine
Overview
Description
4-[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]-6-pyrazol-1-ylpyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyltriazole, piperidine, pyrazole, and pyrimidine moieties, making it a versatile candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]-6-pyrazol-1-ylpyrimidine typically involves multi-step organic synthesis. Common methods for synthesizing such heterocyclic compounds include:
Cyclization Reactions: The formation of the triazole ring can be achieved through cyclization reactions involving azides and alkynes under copper-catalyzed conditions.
Nucleophilic Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Condensation Reactions: The pyrazole and pyrimidine rings can be synthesized through condensation reactions involving hydrazines and diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazole moieties.
Reduction: Reduction reactions can be performed on the triazole and pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]-6-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted Piperidines: Known for their bioactivity and used in various therapeutic applications.
Imidazole Derivatives: Possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Benzotriazole Derivatives: Used in materials science and pharmaceuticals for their stability and bioactivity.
Uniqueness
4-[4-(4-Cyclopentyltriazol-1-yl)piperidin-1-yl]-6-pyrazol-1-ylpyrimidine stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties. Its multi-functional nature makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4-[4-(4-cyclopentyltriazol-1-yl)piperidin-1-yl]-6-pyrazol-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-2-5-15(4-1)17-13-27(24-23-17)16-6-10-25(11-7-16)18-12-19(21-14-20-18)26-9-3-8-22-26/h3,8-9,12-16H,1-2,4-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBWEIYUWVGKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN(N=N2)C3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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